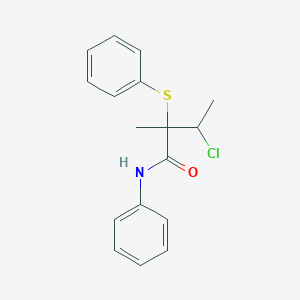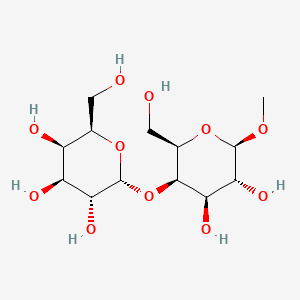
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin is a synthetic compound that belongs to the class of trifluoroacetamides. This compound is characterized by the presence of a trifluoroacetyl group, a dodecyl chain, and a thiaadriamycin core. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin typically involves the reaction of 14-dodecyl-14-thiaadriamycin with trifluoroacetic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted or S-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin has a wide range of applications in scientific research:
Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA.
Medicine: Investigated for its potential antitumor activity and as a drug candidate for cancer treatment.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin involves its interaction with molecular targets such as DNA and proteins. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with these targets, leading to inhibition of their function. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its antitumor activity.
Vergleich Mit ähnlichen Verbindungen
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin can be compared with other similar compounds such as:
N-(Trifluoroacetyl)adriamycin 14-valerate: Another trifluoroacetylated derivative with antitumor activity.
N-(Trifluoroacetyl)adriamycin 14-hemiester derivatives: Compounds with similar structural features and biological activities.
Trifluoroacetamides: A broader class of compounds with diverse applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other trifluoroacetamides.
Eigenschaften
CAS-Nummer |
83291-70-7 |
|---|---|
Molekularformel |
C41H52F3NO11S |
Molekulargewicht |
823.9 g/mol |
IUPAC-Name |
N-[6-[[3-(2-dodecylsulfanylacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C41H52F3NO11S/c1-4-5-6-7-8-9-10-11-12-13-17-57-21-28(46)40(53)19-24-31(27(20-40)56-29-18-25(34(47)22(2)55-29)45-39(52)41(42,43)44)38(51)33-32(36(24)49)35(48)23-15-14-16-26(54-3)30(23)37(33)50/h14-16,22,25,27,29,34,47,49,51,53H,4-13,17-21H2,1-3H3,(H,45,52) |
InChI-Schlüssel |
IAJYOYSKGCFTOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)


![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)

![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)


![3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile](/img/structure/B14424988.png)


![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one](/img/structure/B14425003.png)
